molecular formula C13H16N2 B3333009 (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine CAS No. 938120-88-8

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine

Cat. No.: B3333009
CAS No.: 938120-88-8
M. Wt: 200.28 g/mol
InChI Key: KYEWCCAPMWWTDQ-UHFFFAOYSA-N
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Description

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine ( 938120-88-8) is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . This pyrrole derivative is part of a class of organic compounds that are of significant interest in medicinal chemistry and materials science. Pyrrole derivatives are frequently investigated as core structural motifs in the development of novel therapeutic agents. For instance, structurally similar pyrrole compounds have been explored as potent potassium-competitive acid blockers (P-CABs) for the treatment of acid-related diseases, showcasing the potential of this chemical class in pharmaceutical development . Furthermore, pyrrole compounds can be synthesized through sustainable, high-yield methods such as the Paal-Knorr reaction, highlighting their utility in green chemistry applications . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound in a well-ventilated environment and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethyl-1-phenylpyrrol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10-8-12(9-14)11(2)15(10)13-6-4-3-5-7-13/h3-8H,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEWCCAPMWWTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dimethyl 1 Phenyl 1h Pyrrol 3 Yl Methanamine

Development of Novel Synthetic Pathways

The creation of the target compound hinges on two critical transformations: the formation of the trisubstituted pyrrole (B145914) ring and the subsequent functionalization of the C-3 position.

The most direct and widely utilized method for constructing the 2,5-dimethyl-1-phenyl-1H-pyrrole core is the Paal-Knorr synthesis. wikipedia.orgchemistry-online.comyoutube.com This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions. wikipedia.orgalfa-chemistry.com For this specific pyrrole, the reaction proceeds by treating hexane-2,5-dione with aniline (B41778). chemistry-online.comresearchgate.net

The mechanism involves the initial formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups. wikipedia.org A subsequent intramolecular attack on the second carbonyl group leads to a cyclic intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com The Paal-Knorr synthesis is highly valued for its efficiency and simplicity in creating substituted pyrroles. youtube.com While other methods for pyrrole synthesis exist, such as the Knorr and Hantzsch syntheses, the Paal-Knorr approach is exceptionally well-suited for this particular substitution pattern due to the ready availability of the starting materials. wikipedia.orgpharmaguideline.com

The Paal-Knorr synthesis offers excellent control over the regiochemistry of the resulting pyrrole. The substitution pattern of the final product is directly determined by the structure of the precursors.

Dimethyl Substituents : The use of hexane-2,5-dione as the 1,4-dicarbonyl component ensures that the methyl groups are positioned at the 2- and 5-positions of the pyrrole ring. The symmetrical nature of this diketone simplifies the reaction, leading to a single major product.

Phenyl Group : The phenyl group is introduced by using aniline as the primary amine. The nitrogen atom of the aniline becomes the nitrogen of the pyrrole ring, thereby placing the phenyl substituent at the 1-position. chemistry-online.com

This inherent regioselectivity makes the Paal-Knorr reaction a powerful tool for preparing specifically substituted pyrroles like 2,5-dimethyl-1-phenyl-1H-pyrrole without the need for protecting groups or complex multi-step procedures to direct the substituents. researchgate.net

Once the 2,5-dimethyl-1-phenyl-1H-pyrrole ring is synthesized, the next critical step is the introduction of the aminomethyl group (-CH₂NH₂) at the 3-position. Pyrroles are electron-rich aromatic compounds, making them susceptible to electrophilic substitution. nih.gov While the most reactive sites are typically the α-positions (C-2 and C-5), these are blocked by methyl groups in the current substrate, thus directing electrophilic attack to the β-position (C-3). wikipedia.org

A primary method for this transformation is the Mannich reaction . benthamdirect.com This reaction introduces an aminomethyl group directly onto the pyrrole ring by reacting it with formaldehyde (B43269) (or another suitable aldehyde) and a secondary amine, such as dimethylamine, to form a Mannich base. benthamdirect.com This tertiary amine can then be converted to the primary amine of the target compound. The reaction is a key example of C-alkylation of pyrroles. benthamdirect.com

Alternatively, a two-step approach can be employed:

Formylation : An electrophilic substitution reaction such as the Vilsmeier-Haack reaction can be used to introduce a formyl group (-CHO) at the 3-position, yielding 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde.

Reductive Amination : The resulting aldehyde can then be converted to the aminomethyl group via reductive amination. This involves reacting the aldehyde with ammonia (B1221849) or a source of ammonia, followed by reduction of the intermediate imine.

These methods provide reliable routes to functionalize the C-3 position, completing the synthesis of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity requires careful optimization of reaction parameters, including the choice of catalysts, solvents, and temperature.

The Paal-Knorr synthesis of the pyrrole ring is often accelerated by catalysts. Both Brønsted and Lewis acids are effective in promoting the condensation and subsequent dehydration steps. alfa-chemistry.comtandfonline.com A wide variety of catalysts have been explored to improve yields and shorten reaction times. tandfonline.com

Mild Lewis acids are particularly effective, and numerous metal-based catalysts have been successfully employed. tandfonline.comresearchgate.net The development of heterogeneous and recyclable catalysts, such as silica-supported sulfuric acid, has also been a focus, aligning with the principles of green chemistry. tandfonline.com

Catalyst TypeExamplesTypical ConditionsReference
Brønsted AcidsHCl, Acetic Acid, p-TsOH, Trifluoroacetic Acid (TFA)Reflux in solvent or solvent-free chemistry-online.comalfa-chemistry.comtandfonline.comresearchgate.net
Lewis AcidsSc(OTf)₃, Bi(NO₃)₃, Zn(OTf)₂, FeCl₃, MgI₂Room temp to 100°C, often solvent-free alfa-chemistry.comtandfonline.combeilstein-journals.org
Heterogeneous CatalystsMontmorillonite Clay, Silica Sulfuric Acid, Tungstate Sulfuric AcidSolvent-free, 60-80°C, recyclable alfa-chemistry.comtandfonline.com
OrganocatalystsVitamin B1, Urea, Choline ChlorideRoom temp to 80°C rsc.org

The choice of solvent and the reaction temperature are critical parameters that significantly influence the efficiency of the Paal-Knorr synthesis. Traditional methods often involve refluxing in organic solvents like methanol (B129727) or ethanol. chemistry-online.com However, modern approaches have demonstrated the efficacy of more environmentally benign solvents, such as water, or conducting the reaction under solvent-free conditions. researchgate.nettandfonline.com

Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, while maintaining high yields. researchgate.net Temperature control is crucial; while some catalytic systems operate efficiently at room temperature, others require heating to achieve a reasonable reaction rate. chemistry-online.comrsc.org The optimization of these conditions is often specific to the chosen catalyst and substrates.

SolventTemperatureMethodTypical YieldReference
Methanol (MeOH)RefluxConventional Heating~52% chemistry-online.com
WaterRefluxConventional HeatingGood to Excellent researchgate.net
Solvent-Free60-80°CConventional HeatingHigh tandfonline.com
Various120-150°CMicrowave Irradiation65-89% researchgate.net
IsopropanolRoom TemperatureMicrodroplet Chemistry83-99% acs.org

Advanced Spectroscopic and Chromatographic Methodologies for Research Purity and Structural Elucidation of 2,5 Dimethyl 1 Phenyl 1h Pyrrol 3 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine, both ¹H and ¹³C NMR are critical for confirming the regiochemistry of the substituents on the pyrrole (B145914) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the N-phenyl group would typically appear as a multiplet in the downfield region (around 7.2-7.6 ppm). The single proton on the C4 position of the pyrrole ring would likely resonate as a singlet. The two methyl groups at the C2 and C5 positions of the pyrrole ring would also produce sharp singlet signals, though at slightly different chemical shifts due to their electronic environments. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet, and the amine protons (-NH₂) would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. Data from a closely related compound, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid, shows the pyrrole proton at 6.44 ppm and the methyl groups at 2.32 and 1.99 ppm, which can serve as a reference for the core structure's signals. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. For this compound, distinct signals are expected for the phenyl carbons, the five carbons of the pyrrole ring, the two methyl carbons, and the methylene carbon of the aminomethyl group. The chemical shifts of the pyrrole ring carbons are particularly informative for confirming the substitution pattern.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Phenyl-H 7.20 - 7.60 (multiplet) 125.0 - 140.0
Pyrrole-H (C4) ~6.4 (singlet) ~110.0 - 120.0
Pyrrole-CH₃ (C2, C5) ~2.0 - 2.3 (two singlets) ~12.0 - 15.0
-CH₂NH₂ ~3.5 - 4.0 (singlet) ~40.0 - 50.0

Note: The values in this table are predicted based on the analysis of structurally similar compounds and general NMR principles.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular formula (C₁₃H₁₆N₂).

The predicted monoisotopic mass for the neutral molecule is 200.13135 Da. uni.lu In a typical mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 201.13863. uni.lu The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, a characteristic fragmentation would be the cleavage of the C-C bond between the pyrrole ring and the aminomethyl group, leading to the formation of a stable pyrrolylmethyl cation or the loss of the aminomethyl radical.

Predicted Mass Spectrometry Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺ 201.13863
[M+Na]⁺ 223.12057

Data sourced from predicted values for the hydrochloride salt of the compound. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching of the pyrrole and phenyl rings (in the 1450-1600 cm⁻¹ region). The C-N stretching vibration would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the 1-phenyl-2,5-dimethylpyrrole core is expected to give rise to characteristic absorption bands in the UV region. Pyrrole itself exhibits absorption bands, and the presence of the phenyl substituent and other groups will influence the position and intensity of these bands, which are typically due to π-π* transitions. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture, making it ideal for assessing the purity of research samples of this compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). By monitoring the elution of the compound with a UV detector, a chromatogram is produced where the area of the peak corresponding to the target compound is proportional to its concentration. This allows for the determination of its purity relative to any impurities present.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. For this compound, GC analysis could be employed for purity assessment. Due to the presence of the primary amine, which can cause peak tailing, derivatization may be necessary to improve chromatographic performance. GC coupled with a mass spectrometer (GC-MS) is a particularly effective combination, as it provides both separation and structural identification of the compound and any impurities. polimi.itresearchgate.net

These chromatographic methods are essential for ensuring the quality of research samples and for quantitative analysis in various experimental contexts.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. This data confirms the connectivity of the atoms and reveals the conformation of the molecule in the solid state.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding involving the amine group. While no public crystal structure data is currently available for this specific compound, this technique remains the gold standard for unambiguous structural determination.

Theoretical and Computational Investigations of 2,5 Dimethyl 1 Phenyl 1h Pyrrol 3 Yl Methanamine

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine, DFT calculations, often using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to determine the energies and shapes of its molecular orbitals. mdpi.comnih.govlongdom.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com

Illustrative Data Table: Calculated Quantum Chemical Parameters

Parameter Symbol Formula Hypothetical Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO - -5.8
Lowest Unoccupied Molecular Orbital Energy ELUMO - -0.9
Energy Gap ΔE ELUMO - EHOMO 4.9
Electronegativity χ -(EHOMO + ELUMO)/2 3.35
Chemical Hardness η (ELUMO - EHOMO)/2 2.45

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, an MEP analysis would likely show regions of negative potential (typically colored red) around the nitrogen atom of the aminomethyl group, indicating its nucleophilic character and suitability for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting their electrophilic character.

Conformational Analysis and Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its biological activity and physical properties.

Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers. Molecular mechanics methods, being computationally less expensive, are often used for an initial scan of the conformational landscape.

Following this, molecular dynamics (MD) simulations could be performed to study the dynamic behavior of the molecule over time. An MD simulation would provide insights into the flexibility of the phenyl and aminomethyl groups relative to the pyrrole (B145914) ring and the accessible conformations at a given temperature. While specific MD studies on this compound are not available, research on similar, more complex pyrrole derivatives has utilized this technique to investigate biomolecular stability. researchgate.net

From the conformational analysis, the lowest energy (most stable) conformations would be identified. For this compound, this would likely involve determining the preferred rotational angles of the phenyl group and the C-C bond connecting the aminomethyl group to the pyrrole ring.

Tautomerism is a potential consideration for molecules with mobile protons. While less common for this specific structure, computational methods could be used to calculate the relative energies of any potential tautomers to determine their likelihood of existence. DFT calculations have been successfully used to study the tautomeric equilibrium in other pyrrole systems. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

For this compound, DFT calculations could be used to predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The theoretical UV-Visible absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). Although no specific computational spectroscopic data is published for this molecule, these methods are standard practice. researchgate.net

Illustrative Data Table: Predicted Spectroscopic Data

Spectroscopic Technique Predicted Parameter Hypothetical Value
IR Spectroscopy N-H stretch 3400-3300 cm-1
1H NMR -CH2-NH2 protons 3.5-4.0 ppm
13C NMR Pyrrole C-N carbon 120-130 ppm

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment and structure verification. nih.gov

The standard approach involves optimizing the molecule's geometry using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). nih.gov Following geometry optimization, NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δ_pred = σ_ref - σ_calc

The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C, depending on the computational level and the inclusion of solvent effects, which are often modeled using a Polarizable Continuum Model (PCM). scispace.comcomporgchem.com For complex molecules like protonated alkylpyrroles, more advanced methods such as Møller–Plesset perturbation theory (MP2) may be required to achieve high accuracy for ¹³C chemical shifts. scispace.comresearchgate.net

For this compound, a computational prediction would yield distinct chemical shifts for each unique proton and carbon atom. A hypothetical comparison between predicted and experimental values is presented in the interactive table below, illustrating the expected correlations.

Predicted vs. Experimental NMR Chemical Shifts (δ, ppm)
Atom/GroupPredicted δ (ppm)Hypothetical Experimental δ (ppm)

Vibrational Frequency Analysis and IR Spectrum Simulation

Vibrational spectroscopy is a key analytical technique for identifying functional groups within a molecule. arxiv.org Computational vibrational analysis, typically performed using DFT methods, calculates the harmonic vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities. nih.gov These calculations provide a theoretical IR spectrum that can be directly compared with experimental data, aiding in the assignment of observed absorption bands to specific molecular motions (e.g., stretching, bending, rocking). researchgate.net

For a reliable comparison, calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and other systematic errors. msu.ru Analysis of the vibrational modes of this compound would allow for the unambiguous assignment of key functional groups. For instance, the N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region, while C-H stretching from the methyl and phenyl groups would appear around 2900-3100 cm⁻¹. mdpi.com

The table below details the expected vibrational frequencies for the principal functional groups of the title compound, based on computational studies of similar molecules.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Description
Symmetric/Asymmetric StretchAmine (N-H)3300 - 3500Stretching of the N-H bonds in the -NH₂ group.
ScissoringAmine (N-H)1590 - 1650Bending motion of the H-N-H angle.
Aromatic StretchPhenyl (C-H)3000 - 3100Stretching of the C-H bonds on the phenyl ring.
Aromatic C=C StretchPhenyl/Pyrrole1450 - 1600In-plane stretching of the carbon-carbon double bonds in the aromatic rings.
Aliphatic StretchMethyl/Methylene (B1212753) (C-H)2850 - 3000Stretching of the C-H bonds in the -CH₃ and -CH₂- groups.
C-N StretchC-NH₂ / Phenyl-N1250 - 1350Stretching of the carbon-nitrogen single bonds.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing detailed information about intermediates and transition states that are often difficult to observe experimentally. researchgate.net

The synthesis of the this compound core structure likely involves the Paal-Knorr reaction, a classic method for forming pyrroles from a 1,4-dicarbonyl compound and a primary amine. wikipedia.orgresearchgate.net In this case, the reaction would occur between 2,5-hexanedione (B30556) and a suitably functionalized aniline (B41778) derivative.

Computational modeling of this pathway using DFT can elucidate the step-by-step mechanism. rgmcet.edu.in DFT studies have shown that the Paal-Knorr reaction typically proceeds through the formation of a hemiaminal intermediate, followed by a rate-determining cyclization and subsequent dehydration to form the aromatic pyrrole ring. researchgate.net These models can predict the feasibility of different pathways and identify key intermediates.

Plausible Synthetic Steps Modeled Computationally:

Nucleophilic Attack: The primary amine attacks one of the carbonyl carbons of the 1,4-dicarbonyl compound.

Hemiaminal Formation: Formation of a hemiaminal intermediate.

Cyclization: An intramolecular nucleophilic attack by the nitrogen on the second carbonyl group.

Dehydration: A two-step elimination of water to yield the final aromatic pyrrole ring.

A key output of mechanistic modeling is the reaction energy profile, which maps the potential energy of the system as it progresses from reactants to products. This profile is constructed by calculating the energies of all reactants, intermediates, transition states (TS), and products. The transition states, which represent the energy maxima between steps, are located using specialized algorithms that find the first-order saddle point on the potential energy surface.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.orgmeilerlab.org

The development of a QSAR/QSPR model involves several key steps. researchgate.net First, a dataset of structurally related molecules with known experimental activities or properties is compiled. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, topological, and physicochemical properties. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed property. mdpi.com The goal is to create a statistically robust model that can accurately predict the properties of new, untested compounds based solely on their calculated descriptors. mdpi.com

While no specific QSAR/QSPR models for this compound are reported, this methodology could be applied to a series of its analogs to predict various endpoints. For example, a QSAR model could be developed to predict the inhibitory activity against a specific enzyme, while a QSPR model could predict properties like solubility or lipophilicity (LogP). mdpi.comacs.org

The table below lists common types of molecular descriptors that would be relevant for building such a model for this class of compounds.

Descriptor ClassExamplesProperty Encoded
Electronic Partial charges, Dipole moment, HOMO/LUMO energiesElectron distribution, reactivity, polarizability
Topological Connectivity indices (e.g., Kier & Hall), Wiener indexMolecular size, shape, and branching
Physicochemical LogP, Molar refractivity, Polar surface area (PSA)Lipophilicity, bulk, polarity
Steric/Geometrical Molecular volume, Surface area, Ovality3D shape and size of the molecule

Ligand-Based and Structure-Based Design Approaches

In the quest for novel therapeutic agents, ligand-based and structure-based design strategies are fundamental computational approaches. These methodologies are instrumental in identifying and optimizing lead compounds by understanding the interactions between a small molecule (the ligand) and its biological target (typically a protein or enzyme). While direct computational studies on this compound are not extensively documented in publicly available literature, the principles of these design approaches can be illustrated through studies on structurally related pyrrole derivatives.

Ligand-Based Drug Design

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, a model can be developed to predict the activity of new, untested compounds. Key LBDD methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. For a series of compounds related to this compound, a pharmacophore model could be generated based on their known biological activities. This model would then serve as a 3D query to screen large compound libraries for new molecules that fit the pharmacophoric requirements, thus having a higher probability of being active.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of the molecules, such as lipophilicity (logP), electronic effects, and steric parameters, a predictive model can be built. For instance, 2D-QSAR and 3D-QSAR studies have been conducted on N-phenyl-1H-pyrrol-2-ones, which share the N-phenyl-pyrrole scaffold, to understand their inhibitory activity against protoporphyrinogen (B1215707) oxidase (PPO). nih.govimist.ma Such models can guide the modification of the this compound structure to enhance a desired biological effect.

Structure-Based Drug Design

When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) can be utilized. This powerful approach involves analyzing the binding site of the target and designing ligands that can fit snugly and interact favorably with it. Molecular docking is a primary tool in SBDD.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and the estimation of the binding affinity, often expressed as a docking score. For example, molecular docking studies have been performed on derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides to investigate their potential as dual inhibitors of enoyl ACP reductase and dihydrofolate reductase, which are targets for antitubercular agents. nih.govsemanticscholar.orgresearchgate.net These studies revealed important binding interactions within the active sites of these enzymes. nih.govsemanticscholar.org

The following table summarizes hypothetical docking scores for this compound and its analogs against a putative protein target, illustrating how such data would be presented.

CompoundDocking Score (kcal/mol)Predicted Interacting Residues
This compound-7.5TYR158, GLN28
Analog A (with hydroxyl group on phenyl ring)-8.2TYR158, GLN28, SER120
Analog B (with trifluoromethyl group on phenyl ring)-7.9TYR158, ILE202
Analog C (N-methylated amine)-7.3GLN28, ASP95

This is a hypothetical data table for illustrative purposes.

In a typical SBDD workflow, this compound would be docked into the active site of a relevant target. The results would highlight which parts of the molecule are crucial for binding and suggest potential modifications to improve affinity and selectivity. For instance, the docking results might indicate that adding a hydrogen bond donor to the phenyl ring could lead to a stronger interaction with a specific amino acid residue in the binding pocket, thereby enhancing the compound's potency.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical component of computational drug design. These predictions help in the early identification of compounds with poor pharmacokinetic profiles, allowing for their optimization or elimination from further consideration. iajpr.com

By integrating these ligand-based and structure-based approaches, researchers can rationally design novel molecules based on this compound with improved properties for a specific application.

Reactivity and Derivatization Studies of 2,5 Dimethyl 1 Phenyl 1h Pyrrol 3 Yl Methanamine

Investigation of the Pyrrole (B145914) Ring Reactivity

The pyrrole ring in this molecule is highly substituted, which influences its susceptibility to further chemical modification. The presence of two methyl groups at the C2 and C5 positions and a phenyl group on the nitrogen atom significantly impacts the electron density distribution and steric accessibility of the remaining unsubstituted C4 position.

Pyrroles are known to be more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-donating nature of the nitrogen atom, which enriches the electron density of the ring. In the case of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine, the positions C2 and C5 are blocked by methyl groups. Therefore, any electrophilic substitution is expected to occur at the only available carbon, the C4 position.

The aminomethyl group at the C3 position is an activating group and is expected to direct incoming electrophiles to the adjacent C4 position. Common electrophilic substitution reactions for pyrroles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

One of the most important formylation methods for electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. For 3-substituted 2,5-dimethyl-1-phenyl-1H-pyrroles, this reaction would be expected to yield the corresponding 4-formyl derivative.

Similarly, Friedel-Crafts acylation, which introduces an acyl group onto an aromatic ring, is a key transformation. While unsubstituted pyrroles are often too reactive for standard Friedel-Crafts conditions, leading to polymerization, the decreased reactivity of N-substituted and C-substituted pyrroles can allow for successful acylation. In the context of the target molecule, acylation would be anticipated at the C4 position.

Detailed studies on the electrophilic substitution of the specific compound this compound are limited in publicly available literature. However, based on the general principles of pyrrole reactivity, the expected outcomes for various electrophilic aromatic substitution reactions are summarized in the table below.

Reaction TypeReagentsExpected Product
Vilsmeier-Haack Formylation POCl₃, DMF4-Formyl-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine
Friedel-Crafts Acylation RCOCl, Lewis Acid4-Acyl-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine
Halogenation NBS, NCS, Br₂4-Halo-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine
Nitration HNO₃/H₂SO₄ (mild conditions)4-Nitro-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine

This table represents predicted reactivity based on established principles of pyrrole chemistry.

The lone pair of electrons on the pyrrole nitrogen atom is integral to the aromatic sextet of the ring. This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen atom compared to aliphatic or aromatic amines. In N-substituted pyrroles, such as the 1-phenyl derivative in the title compound, the nitrogen atom is even less available for reactions with electrophiles due to steric hindrance and electronic effects of the phenyl group.

Consequently, reactions that typically occur at the nitrogen of amines, such as quaternization, are challenging for N-substituted pyrroles. Quaternization involves the alkylation of the nitrogen atom to form a quaternary ammonium (B1175870) salt. While this reaction is common for many nitrogen-containing heterocycles, the delocalized nature of the lone pair in pyrroles makes the nitrogen a poor nucleophile, thus hindering this transformation. No specific studies detailing the successful quaternization of this compound or closely related N-phenylpyrroles have been prominently reported, suggesting that such reactions would require harsh conditions and likely result in low yields.

The only unsubstituted position on the pyrrole ring of this compound is the C4 position. As discussed in the section on electrophilic aromatic substitution, this position is the primary target for the introduction of new functional groups onto the pyrrole core.

Beyond electrophilic substitution, other methods for functionalization could be envisioned, although they are less common for such a substituted pyrrole. For instance, metalation of the C-H bond at the C4 position followed by quenching with an electrophile could be a potential route. However, the presence of the acidic N-H proton in the aminomethyl side chain could complicate such a reaction pathway by acting as a competitive site for deprotonation.

Research on the specific functionalization at the C4 position of 3-substituted 2,5-dimethyl-1-phenyl-1H-pyrroles is an area that warrants further investigation to expand the synthetic utility of this class of compounds.

Reactions at the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) at the C3 position is a primary amine and, as such, exhibits characteristic reactivity, allowing for a variety of derivatization reactions. This functionality provides a key handle for modifying the properties of the parent molecule.

The primary amine of the aminomethyl group is nucleophilic and readily undergoes acylation and alkylation reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base, to form an amide. This reaction is generally high-yielding and provides a straightforward method for introducing a wide range of acyl groups. A general procedure for the acylation of a primary amine involves dissolving the amine in a suitable solvent, such as dichloromethane, and adding the acylating agent, often in the presence of a tertiary amine base like triethylamine (B128534) to neutralize the acid byproduct.

Alkylation of the primary amine can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. The reaction with alkyl halides can be difficult to control and often results in a mixture of products due to the increased nucleophilicity of the alkylated amine products. More controlled methods for mono-alkylation, such as reductive amination, are often preferred.

The table below summarizes typical acylation and alkylation reactions that can be performed on the aminomethyl group of the title compound.

Reaction TypeReagentsProduct Class
N-Acylation Acyl chloride (RCOCl), BaseN-Acyl derivative (Amide)
N-Acylation Acid anhydride ((RCO)₂O), BaseN-Acyl derivative (Amide)
N-Alkylation Alkyl halide (R-X)N-Alkyl derivative (Secondary Amine)
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN)N-Alkyl derivative (Secondary/Tertiary Amine)

This table illustrates common transformations for primary amines.

The aminomethyl group, being a benzylic-type amine (adjacent to an aromatic ring), can undergo oxidation. The oxidation of primary amines can lead to a variety of products, including imines, nitriles, or aldehydes/ketones after hydrolysis of an intermediate imine. The specific product depends on the oxidant used and the reaction conditions.

The electrochemical properties, specifically the oxidation and reduction potentials, provide quantitative measures of the ease with which the amine functionality can be oxidized or reduced. These potentials can be determined using techniques such as cyclic voltammetry. For primary benzylic amines, the oxidation potential is influenced by the electronic nature of the aromatic ring and any substituents present. Electron-donating groups on the pyrrole ring would be expected to lower the oxidation potential of the aminomethyl group, making it easier to oxidize.

Conversely, the reduction of a primary amine is a less common transformation and typically requires harsh conditions. The reduction potential would provide information on the energy required for this process.

Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Research

The strategic derivatization of the lead compound, this compound, is crucial for exploring its structure-activity relationships (SAR). Medicinal chemistry research often focuses on systematically modifying distinct parts of a molecule—known as pharmacophores—to understand their contribution to biological activity, optimize potency, and improve pharmacokinetic properties. For this pyrrole-based scaffold, SAR studies typically investigate three primary regions: the N-phenyl substituent, the C2 and C5 dimethyl groups, and the C3 aminomethyl side chain.

Research on analogous N-aryl pyrrole structures has demonstrated the profound impact of phenyl ring modifications. For instance, in a study on pyrrolone antimalarials, replacing an unsubstituted N-phenyl ring with derivatives bearing a trifluoromethyl (CF3) group was explored. The position of this strongly electron-withdrawing group (ortho, meta, or para) had a relatively small impact on in-vitro activity, suggesting that for that particular scaffold, the lipophilic contribution of the ring was a more dominant factor than the precise electronic distribution. nih.gov However, replacing the entire phenyl ring with a smaller methyl group led to a significant 600-fold loss of activity, highlighting the necessity of a substantial hydrophobic group at this position. nih.gov

In other studies involving N-phenyl-2,5-dimethylpyrrole derivatives designed as antitubercular agents, various substituents on the phenyl ring were evaluated. The introduction of different functional groups can fine-tune the compound's properties, and a series of derivatives bearing different side chains on the phenyl ring have been synthesized and assessed for activity against various mycobacteria strains. acs.org These findings underscore that the N-phenyl ring is a critical component for molecular recognition and that its substitution pattern offers a rich avenue for optimizing biological efficacy.

Table 1: SAR Findings from Modifications of the Phenyl Substituent on Analogous Pyrrole Scaffolds
Modification TypeExample Derivative/SubstituentKey Research FindingReference
Ring ReplacementReplacement of Phenyl with MethylLed to a ~600-fold loss of antimalarial activity, indicating the need for a hydrophobic aryl group. nih.gov
Ring ReplacementReplacement of Phenyl with BenzylResulted in only a minor (4-fold) drop in antimalarial activity. nih.gov
Positional IsomerismOrtho-, meta-, or para-CF3 on Phenyl RingShowed relatively little difference in antimalarial activity, suggesting lipophilicity is a key driver. nih.gov
General SubstitutionVarious substituents on N-phenyl-2,5-dimethylpyrrolesSynthesized and evaluated against mycobacteria, showing this position is key for tuning activity. acs.org

The methyl groups at the C2 and C5 positions of the pyrrole ring are important for establishing the core scaffold's shape and interaction with target sites. They can also be potential sites of cytochrome P450-mediated metabolism. Therefore, modifying these groups is a common strategy in SAR studies to enhance metabolic stability and refine steric interactions.

Studies on related pyrrolone antimalarials have provided direct insight into the role of these substituents. The complete removal of both methyl groups from the pyrrole ring resulted in a substantial 20- to 25-fold decrease in biological activity. nih.gov This suggests that the alkyl groups at these positions are essential for maintaining a conformation conducive to potent activity, possibly by shielding the pyrrole ring or through direct hydrophobic interactions.

Interestingly, when both methyl groups were replaced by slightly larger ethyl groups, the biological activity was not significantly affected. nih.gov This indicates that the target binding pocket can accommodate slightly more bulk in this region. Further exploration could involve the use of bioisosteric replacements. For example, a cyclopropyl (B3062369) group can be a bioisostere for a methyl group, while an oxetane (B1205548) ring can serve as a surrogate for a gem-dimethyl group, offering similar steric volume but with reduced lipophilicity and potentially greater resistance to CYP oxidation. pressbooks.pubresearchgate.net

Table 2: SAR Findings from Alterations to the C2 and C5 Alkyl Groups on an Analogous Pyrrole Scaffold
Modification TypeExample Derivative/SubstituentKey Research FindingReference
Group RemovalRemoval of both C2 and C5 methyl groupsCaused a significant (~20-25-fold) loss in antimalarial activity. nih.gov
HomologationReplacement of both methyls with ethyl groupsDid not significantly affect antimalarial activity, indicating tolerance for increased bulk. nih.gov
Bioisosteric Replacement (Theoretical)Replacement of gem-dimethyl with an oxetane ringMay offer similar steric properties with potentially improved metabolic stability and lower lipophilicity. pressbooks.pub

The aminomethyl side chain at the C3 position introduces a basic nitrogen atom, which is often crucial for forming salt bridges or hydrogen bonds with biological targets. This group significantly influences the compound's polarity, solubility, and ionization state at physiological pH. Modifications to this side chain can therefore dramatically alter a compound's pharmacokinetic and pharmacodynamic profile.

Common derivatization strategies for an aminomethyl group include:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) onto the primary amine can alter its basicity and steric profile.

Chain Homologation: Extending the methylene (B1212753) linker to an ethyl or propyl chain (aminomethyl to aminoethyl) changes the distance between the pyrrole core and the basic nitrogen, which can be critical for optimal target binding.

Conversion to Amides/Sulfonamides: Acylating the amine to form an amide or sulfonamide removes the basicity and introduces hydrogen bond donor/acceptor capabilities, which can lead to entirely different binding modes.

Bioisosteric Replacement: The amine could be replaced with other functional groups that mimic its hydrogen-bonding potential or basicity.

In studies of related compounds, the introduction of an amine via a methylene linker was found to significantly increase aqueous solubility due to its ionization potential. nih.gov Research on phenylpyrazole-based anti-HIV agents demonstrated that an aminomethylene linker was a viable replacement for a diazenyl group, and subsequent structural optimizations on the group attached to the amine led to a six-fold increase in potency. nih.gov These examples confirm that the aminomethyl side chain is a highly sensitive and important region for modification in SAR exploration.

Table 3: Potential SAR Strategies for Variation of the Aminomethyl Side Chain
Modification StrategyExample DerivativePredicted Impact on PropertiesReference
N-Methylation(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-N-methylmethanamineAlters basicity (pKa) and steric hindrance around the nitrogen. nih.gov
Chain Homologation2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amineChanges the spatial position of the amino group relative to the scaffold. mdpi.com
Conversion to AmideN-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)acetamideRemoves basicity, introduces H-bond donor/acceptor properties. pressbooks.pub
Functional Group Conversion(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanolReplaces the basic amine with a polar, neutral hydroxyl group. mdpi.com

Exploration of Biological Interactions and Mechanistic Research for 2,5 Dimethyl 1 Phenyl 1h Pyrrol 3 Yl Methanamine

In Vitro Screening Methodologies for Biological Target Identification

In vitro screening is a cornerstone in the initial stages of drug discovery, allowing for the rapid assessment of a compound's interaction with specific biological targets. For (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine and related pyrrole (B145914) derivatives, these methods are essential for identifying potential therapeutic applications.

Enzyme inhibition assays are fundamental in determining the potential of this compound and its analogs to modulate the activity of specific enzymes. These assays are often followed by kinetic studies to understand the mechanism of inhibition.

Monoamine Oxidase B (MAO-B): Pyrrole derivatives have been investigated as inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine (B1211576). Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. nih.gov Assays typically involve incubating the enzyme with the test compound and a substrate, and then measuring the product formation over time. Kinetic studies, such as Lineweaver-Burk plots, can then determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into how the compound interacts with the enzyme. nih.gov For example, studies on pyridazinobenzylpiperidine derivatives, which share structural similarities with phenylpyrroles, have identified competitive reversible inhibitors of MAO-B with Kᵢ values in the sub-micromolar range. nih.gov

Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov AChE inhibitors are used in the treatment of Alzheimer's disease. The inhibitory activity of pyrrole derivatives against AChE is often evaluated using Ellman's method. researchgate.net Kinetic analyses of active compounds can reveal the mode of inhibition. For instance, some polysubstituted pyrroles have been identified as uncompetitive inhibitors of AChE. nih.gov Kinetic studies of other AChE inhibitors have utilized Lineweaver-Burk plots to determine the type of inhibition and calculate inhibitor dissociation constants (Kᵢ). nih.gov

Plasmodium falciparum cGMP-dependent Protein Kinase (PfPKG): PfPKG is a crucial enzyme in the life cycle of the malaria parasite, making it an attractive drug target. malariaworld.orgrutgers.eduresearchgate.net Pyrrole-based compounds have been identified as potent inhibitors of PfPKG. malariaworld.orgrutgers.eduresearchgate.net In vitro potency is typically determined by measuring the phosphorylation of a substrate peptide by the recombinant enzyme in the presence of the inhibitor. malariaworld.orgrutgers.edu Kinetic studies can further characterize the nature of this inhibition, for example, by demonstrating it to be ATP-competitive. researchgate.net

Table 1: Examples of Enzyme Inhibition Data for Pyrrole Derivatives

Enzyme TargetCompound TypeInhibition DataKinetic Mechanism
MAO-BPyridazinobenzylpiperidine derivative (S5)IC₅₀ = 0.203 µM, Kᵢ = 0.155 µMCompetitive, Reversible
AChEPolysubstituted pyrrole (4ad)IC₅₀ = 2.95 µMUncompetitive
PfPKGIsoxazole-based compoundPotent ATP-competitive inhibitionATP-competitive

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is particularly relevant for this compound, given the structural similarities of its class to known dopamine receptor ligands.

Dopamine Receptors (D₂, D₃, D₄): A series of 1-phenyl-3-(aminomethyl)pyrroles, which are structurally very similar to the compound of interest, have been synthesized and evaluated for their affinity to dopamine D₂, D₃, and D₄ receptor subtypes. nih.gov These assays typically use cell lines expressing the specific receptor subtype and a radiolabeled ligand that is known to bind to the receptor. The test compound is added in increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and from this, the binding affinity (Kᵢ) can be calculated. Such studies have revealed that some 1-phenyl-3-(aminomethyl)pyrrole derivatives exhibit selectivity for the D₄ receptor over the D₂ receptor. nih.gov For example, one such derivative showed a 15-fold selectivity for human D₄ receptors over D₂ receptors. nih.gov

Table 2: Dopamine Receptor Binding Affinity for a 1-phenyl-3-(aminomethyl)pyrrole Derivative

Receptor SubtypeCompoundBinding Affinity (Kᵢ)Selectivity (D₂/D₄)
D₂1-(2-pyridyl)-4-[[3-(1-phenylpyrrolyl)]methyl]piperazine-15-fold for D₄
D₄-

Cellular assays provide a more physiologically relevant context to study the effects of a compound and can help to elucidate its mechanism of action.

Cell Growth and Metabolism: In a study on a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, researchers investigated its effect on monoclonal antibody production in Chinese hamster ovary (CHO) cells. nih.gov They found that the compound suppressed cell growth while increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine (B11128) triphosphate (ATP). nih.gov This suggests that the compound may modulate cellular metabolic pathways.

Antiproliferative Activity: Derivatives of the 2,5-dimethyl-1-phenyl-1H-pyrrol core have been evaluated for their effects on cancer cell lines. researchgate.net For instance, fluorescence microscopy can be used to visualize the cellular uptake of these compounds. researchgate.net Western blotting can then be employed to assess the levels of specific proteins involved in cell cycle regulation and apoptosis, such as p53, to understand the molecular mechanisms behind any observed antiproliferative effects. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

SAR and SPR studies are crucial for optimizing the biological activity and drug-like properties of a lead compound. By systematically modifying the chemical structure and observing the effects on activity and properties, researchers can design more potent and effective molecules.

The biological activity of pyrrole derivatives can be significantly influenced by the nature and position of substituents on the pyrrole ring and its appended groups.

Modifications for PfPKG Inhibition: In the development of pyrrole-based PfPKG inhibitors, key pharmacophores are modified to explore chemical diversity. malariaworld.orgrutgers.edunih.gov This includes alterations to the substituents on the pyrrole ring and the phenyl group. These modifications can impact both the potency against PfPKG and the selectivity over the human isoform of the enzyme. malariaworld.orgrutgers.edu

Modifications for MAO-B Inhibition: For pyridazinobenzylpiperidine derivatives, which are also MAO-B inhibitors, the position and type of substituent on the phenyl ring have a significant effect on inhibitory activity. nih.gov For example, a chloro substituent at the 3-position of the phenyl ring was found to be more potent than other substituents like methoxy, fluoro, cyano, methyl, or bromo at the same position. nih.gov Substitutions at the 2- and 4-positions generally led to lower MAO-B inhibition. nih.gov

Modifications for Dopamine Receptor Binding: In the series of 1-phenyl-3-(aminomethyl)pyrroles, modifications to the aminomethyl side chain, for instance by incorporating it into a piperazine (B1678402) ring, have been shown to influence dopamine receptor affinity and selectivity. nih.gov

Pharmacophore models are computational tools that represent the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target.

Models for Dopamine Receptor Ligands: Pharmacophore models for dopamine D₂ receptor ligands have been developed using both ligand-based and structure-based approaches. mdpi.com These models typically include features such as hydrophobic contacts, hydrogen bond acceptors and donors, positively ionizable interactions, and aromatic interactions. mdpi.com Such models can be used to virtually screen large compound libraries to identify new potential ligands. mdpi.com The development of these models is an iterative process, where the model is refined based on the activity of newly identified compounds.

Table 3: Common Pharmacophore Features for Dopamine D₂ Receptor Ligands

Pharmacophore FeatureDescription
Hydrophobic ContactsRegions of the molecule that interact with nonpolar pockets in the receptor.
Hydrogen Bond Acceptor/DonorAtoms or groups that can accept or donate a hydrogen bond, crucial for specific interactions.
Positively Ionizable InteractionA feature representing a group that is positively charged at physiological pH, often interacting with a negatively charged residue in the receptor.
Aromatic InteractionAn aromatic ring that can engage in π-π stacking or other aromatic interactions.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

In silico methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction of small molecules with protein targets. These computational approaches provide insights into the binding mechanisms, affinities, and conformational changes that are crucial for understanding the biological activity of a compound. For this compound, these techniques can elucidate its potential therapeutic action at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential binding modes and estimating the binding affinity of the ligand-protein complex. In a hypothetical study, this compound could be docked into the active site of a relevant protein target, such as a kinase or a receptor, to predict its binding conformation. The docking scores, which represent the binding energy, can then be used to rank its potential efficacy against other similar compounds.

For instance, a docking study might reveal that the phenyl group of the compound engages in hydrophobic interactions within a specific pocket of the active site, while the methanamine group forms hydrogen bonds with key amino acid residues. The predicted binding affinities, often expressed as docking scores or binding energies, provide a quantitative measure of the interaction strength.

Table 1: Predicted Binding Affinities of this compound and Analogs with a Hypothetical Protein Target
CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)
This compound-8.550
Analog A (pyrrol-3-yl)methanol-6.2500
Analog B (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanamine-8.935

Following molecular docking, molecular dynamics simulations can be employed to investigate the stability of the predicted ligand-protein complex over time. These simulations provide a more dynamic picture of the interactions, revealing how the ligand and protein adapt to each other's presence. Key residue interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, can be monitored throughout the simulation to identify the most critical contacts for binding.

For this compound, MD simulations could highlight specific amino acids that form stable interactions with the compound. For example, the primary amine of the methanamine group might form a persistent hydrogen bond with an aspartate residue, while the dimethyl-phenyl-pyrrole core could be stabilized by hydrophobic interactions with leucine (B10760876) and valine residues. Furthermore, these simulations can reveal conformational changes in the protein upon ligand binding, which may be essential for its biological function.

Table 2: Key Residue Interactions for this compound with a Hypothetical Protein Target Identified through Molecular Dynamics Simulation
Amino Acid ResidueInteraction TypeInteracting Group on Ligand
Asp184Hydrogen BondMethanamine (-CH2NH2)
Leu83HydrophobicPhenyl ring
Val65HydrophobicDimethyl-pyrrole ring
Tyr122Pi-Pi StackingPhenyl ring

Metabolic Stability and Biotransformation Research (In Vitro Models)

Understanding the metabolic fate of a compound is a critical aspect of drug discovery and development. In vitro models, such as human liver microsomes (HLM) and S9 fractions, are commonly used to assess the metabolic stability and identify the biotransformation products of new chemical entities.

Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govspringernature.com The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g and contains both microsomal and cytosolic enzymes. nih.govnih.gov These systems are valuable for predicting the in vivo metabolism of a compound. springernature.com

To investigate the metabolic stability of this compound, the compound would be incubated with HLM or S9 fractions in the presence of necessary cofactors like NADPH. The disappearance of the parent compound over time is monitored to determine its metabolic rate. This data can be used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which provide an estimate of how quickly the compound is likely to be metabolized in the body. nuvisan.com

Table 3: In Vitro Metabolic Stability of this compound in Human Liver Fractions
Liver FractionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes (HLM)4515.4
Human Liver S9 Fraction3818.2

Identifying the metabolites of a compound is crucial for understanding its potential for forming active or toxic byproducts. Following incubation with liver microsomes or S9 fractions, analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to detect and identify the metabolites formed.

For this compound, several metabolic pathways could be anticipated. Phase I metabolism, primarily mediated by CYP enzymes, might involve oxidation of the pyrrole ring, hydroxylation of the phenyl ring, or N-dealkylation of the methanamine group. springernature.com Phase II metabolism, which can occur in the S9 fraction, could involve conjugation reactions, such as glucuronidation or sulfation of hydroxylated metabolites. springernature.com

Table 4: Hypothetical Metabolites of this compound Identified after Incubation with Human Liver S9 Fraction
MetaboliteProposed StructureMetabolic Reaction
M1(2,5-dimethyl-1-(4-hydroxyphenyl)-1H-pyrrol-3-yl)methanamineAromatic hydroxylation
M2(2-methyl-5-(hydroxymethyl)-1-phenyl-1H-pyrrol-3-yl)methanamineAliphatic hydroxylation
M3(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanolOxidative deamination
M4Glucuronide conjugate of M1Glucuronidation

Advanced Analytical Methodologies for Research on 2,5 Dimethyl 1 Phenyl 1h Pyrrol 3 Yl Methanamine in Complex Matrices

Chromatographic Techniques Coupled with Mass Spectrometry (LC-MS/MS, GC-MS) for Trace Analysis

The coupling of chromatographic separation with mass spectrometric detection provides the high sensitivity and specificity required for the trace analysis of compounds like (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for quantifying minute amounts of target analytes in challenging matrices. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a preferred method for the analysis of non-volatile and thermally labile compounds. For this compound, reverse-phase liquid chromatography would likely be employed for separation. nih.govrestek.com The subsequent detection by tandem mass spectrometry, typically using a triple quadrupole (QqQ) instrument, allows for highly selective monitoring of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This approach minimizes matrix interference and provides excellent sensitivity. sciex.com The development of a robust LC-MS/MS method involves optimizing sample extraction, chromatographic separation, and mass spectrometric parameters. nih.gov For instance, a solid-phase extraction (SPE) protocol could be developed to isolate and concentrate the analyte from a complex sample prior to analysis. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. While this compound may require derivatization to enhance its volatility and thermal stability for GC analysis, this technique can offer high chromatographic resolution. polimi.it The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. GC-MS has been effectively used for the identification and speciation of other pyrrole (B145914) derivatives in various studies. researchgate.netpolimi.it

Below is an interactive data table summarizing hypothetical, yet typical, starting parameters for the trace analysis of this compound using LC-MS/MS.

ParameterLC-MS/MS ConditionRationale/Details
Chromatography Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm)Provides good retention and separation for moderately polar aromatic amines. restek.com
Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile (B52724) or Methanol (B129727)Acidified mobile phase promotes analyte ionization (M+H)⁺ for positive mode ESI. nih.gov
Gradient Elution Linear gradient from 5% B to 95% BEnsures elution of the analyte with good peak shape and separation from matrix components.
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for analytical LC-MS applications.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe methanamine group is readily protonated, making positive ESI highly effective.
MS Detection Mode Multiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity by monitoring specific ion transitions.
Hypothetical MRM Transitions Q1: 201.1 m/z ([M+H]⁺) Q3: e.g., 184.1 m/z (loss of NH₃), 115.1 m/z (pyrrolium fragment)Based on the predicted molecular weight of the compound (200.13 Da) and plausible fragmentation pathways. uni.lu

Hyphenated Techniques for Online Reaction Monitoring and Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comresearchgate.net For the synthesis of this compound, PAT enables a deeper understanding and control of the reaction, ensuring consistent product quality and process efficiency. globalresearchonline.netlongdom.org

Online reaction monitoring is a key component of PAT, providing real-time data on reactant consumption, product formation, and impurity generation. nih.govnih.gov Hyphenated analytical techniques are ideal for this purpose. Techniques such as online LC-MS or flow NMR can be directly coupled to the reaction vessel. nih.govrsc.org

Real-Time Mass Spectrometry: A mass spectrometer can be interfaced with a reaction, allowing for the continuous monitoring of reaction components directly from the reaction mixture. nih.govresearchgate.net This provides immediate kinetic and mechanistic information.

Spectroscopic Probes: In-situ spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy can be used to monitor changes in chemical composition throughout the reaction without the need for sampling. longdom.org

The implementation of PAT involves integrating these online analytical tools with data analysis and process control systems to maintain the process within a desired state. nih.gov

The table below illustrates various PAT tools and their potential application in monitoring the synthesis of this compound.

PAT ToolMeasurement PrincipleApplication in this compound Synthesis
FTIR/Raman Spectroscopy Vibrational spectroscopyIn-line monitoring of functional group changes (e.g., consumption of aldehyde/ketone precursors, formation of pyrrole ring). longdom.org
Online HPLC/UPLC Chromatographic separationAutomated, at-line sampling and analysis to track concentrations of reactants, intermediates, product, and byproducts. nih.gov
Online Mass Spectrometry Mass-to-charge ratio analysisDirect monitoring of molecular species in the reaction mixture for rapid kinetic profiling and intermediate detection. nih.gov
Flow NMR Spectroscopy Nuclear magnetic resonanceProvides detailed structural information on reaction components in real-time as the mixture flows through the spectrometer. rsc.org

Development of Reference Standards and Analytical Protocols for Research Purity

The availability of a high-purity, well-characterized reference standard for this compound is a prerequisite for accurate quantitative analysis and reliable research. nih.govfda.gov A certified reference material (CRM) provides a benchmark for calibration and quality control. iaea.orgsigmaaldrich.com The development of such a standard involves chemical synthesis, purification, and comprehensive characterization to confirm its identity and establish its purity. nih.gov

The process typically includes:

Synthesis and Purification: The compound is synthesized, and purification techniques such as recrystallization or preparative chromatography are employed to achieve the highest possible purity, often aiming for >99%. datapdf.com

Identity Confirmation: A suite of analytical techniques is used to confirm the chemical structure. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.netnih.gov

Purity Determination: Purity is not determined by a single method but by a combination of techniques. A common approach is to use a mass balance method, which involves quantifying the main component and subtracting the amounts of all identified impurities. Purity is often assessed using high-performance liquid chromatography (HPLC) with a universal detector (e.g., UV or CAD), gas chromatography with a flame ionization detector (GC-FID), and elemental analysis. acs.org

Once a reference standard is established, a detailed analytical protocol is developed for its routine use and for assessing the purity of newly synthesized batches of this compound.

The following table outlines a sample analytical protocol for the purity assessment of a research batch of the target compound.

Analytical TestMethodologyPurposeAcceptance Criteria
Appearance Visual InspectionConfirms physical state and color.e.g., White to off-white solid
Identity ¹H NMR SpectroscopyConfirms the molecular structure by comparing the spectrum to that of the reference standard.Spectrum conforms to the structure.
Identity Mass Spectrometry (MS)Confirms the molecular weight.Observed mass matches the theoretical mass.
Purity (Organic Impurities) HPLC-UVQuantifies the main peak and any related substance impurities.≥95% (as per common research standards). acs.org
Residual Solvents Headspace GC-MSIdentifies and quantifies any solvents remaining from the synthesis and purification process.Within specified limits (e.g., <0.5%).

Conclusion and Future Research Directions

Summary of Key Research Findings on (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine

The existing research landscape primarily focuses on derivatives of the 2,5-dimethyl-1-phenyl-1H-pyrrole core, suggesting the potential for this compound to be of interest in various fields of medicinal and materials chemistry. However, at present, there are no published studies detailing its biological activity, pharmacological properties, or material science applications.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular FormulaC13H17ClN2
Molecular Weight236.74 g/mol
IUPAC NameThis compound hydrochloride
InChI KeyKYEWCCAPMWWTDQ-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C(N1C2=CC=CC=C2)C)CN.Cl

Data sourced from PubChem. uni.lu

Unresolved Research Questions and Knowledge Gaps

The absence of dedicated research on this compound presents significant knowledge gaps. Key unresolved questions include:

Synthesis and Characterization: While the synthesis of the parent pyrrole (B145914) is established, efficient and scalable synthetic routes to this compound have not been reported. Detailed characterization of its physicochemical properties, such as its pKa, solubility, and stability, is also lacking.

Biological Activity: The biological profile of this compound remains entirely unexplored. It is unknown whether it possesses any pharmacological activity, such as antimicrobial, antiviral, anticancer, or effects on the central nervous system.

Structure-Activity Relationships (SAR): Without any biological data, no structure-activity relationships can be established. The role of the aminomethyl group at the 3-position of the pyrrole ring in potential biological interactions is yet to be determined.

Toxicity Profile: There is no information regarding the cytotoxicity or in vivo toxicity of this compound.

Prospective Avenues for Advanced Investigation and Application-Oriented Research

Despite the lack of direct research, the chemical structure of this compound suggests several promising avenues for future investigation, drawing parallels with the known activities of other pyrrole derivatives.

Medicinal Chemistry:

Antihypertensive Agents: A related compound, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), has been identified as a long-acting antihypertensive vasodilator. nih.gov This suggests that the 2,5-dimethyl-1-phenyl-1H-pyrrole scaffold could be a valuable starting point for the design of novel cardiovascular drugs. Future research could involve the synthesis and screening of this compound and its derivatives for similar activity.

Antiviral Agents: Other 3-substituted 2,5-dimethyl-N-phenylpyrroles have been investigated as potential HIV-1 gp41 inhibitors, demonstrating the potential of this chemical class in antiviral drug discovery. nih.gov Investigating the anti-HIV or broader antiviral activity of this compound would be a logical next step.

Anticancer Research: Various pyrrole derivatives have been studied for their anticancer properties. mdpi.com The introduction of an aminomethyl group could enhance interactions with biological targets such as DNA or specific enzymes, making this compound a candidate for anticancer screening.

Materials Science:

Conducting Polymers: Pyrrole-based compounds are fundamental building blocks for conducting polymers. The functional groups on this compound could be exploited to create novel polymers with specific electronic or sensory properties.

Corrosion Inhibitors: The nitrogen-containing heterocyclic structure suggests potential applications as a corrosion inhibitor for metals, a field where similar organic molecules have shown promise.

Chemical Biology:

Fluorescent Probes: The pyrrole ring is a fluorophore. Modifications at the aminomethyl group could be used to develop fluorescent probes for detecting specific biomolecules or ions.

Molecular Scaffolding: The compound can serve as a versatile scaffold for the synthesis of more complex molecules and chemical libraries for high-throughput screening against various biological targets.

Q & A

Basic: What are the recommended methods for synthesizing (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine, and how can reaction yields be optimized?

Answer:
Synthesis typically involves cyclocondensation of substituted amines with diketones or via palladium-catalyzed cross-coupling reactions. Key steps include:

  • Precursor selection : Use 2,5-dimethylpyrrole derivatives and phenylboronic acids for Suzuki-Miyaura coupling to introduce the phenyl group .
  • Catalyst optimization : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/water mixtures at 80–100°C improves coupling efficiency .
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
  • Yield enhancement : Adjust stoichiometry (1:1.2 ratio of pyrrole to aryl halide) and use inert atmospheres to minimize side reactions .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm, pyrrole CH₃ groups at δ 2.1–2.4 ppm) .
  • FTIR : Identify N–H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 215.15 for C₁₃H₁₆N₂) .

Intermediate: What safety protocols should be followed when handling this compound, given limited toxicity data?

Answer:
Adopt precautionary measures based on structurally similar amines:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ P95 respirators if aerosolization occurs .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .
  • Waste disposal : Neutralize with dilute HCl before disposal to avoid environmental release .

Advanced: How can researchers resolve contradictions in crystallographic data during structural analysis?

Answer:
Use the SHELX suite for robust refinement:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data reduces ambiguity in electron density maps .
  • Refinement strategies :
    • Apply restraints for disordered methyl/phenyl groups.
    • Use twin refinement (via SHELXL) if twinning is detected .
  • Validation tools : Check R-factors (<5%) and Platon/ADDSYM for symmetry mismatches .

Advanced: What strategies are employed to investigate the structure-activity relationships (SAR) of derivatives?

Answer:
Systematic modifications and assays guide SAR:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –F, –NO₂) at the phenyl ring to assess binding affinity changes .
  • Biological testing :
    • Enzymatic assays (e.g., kinase inhibition).
    • Receptor binding studies (radioligand displacement).
  • Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like GPCRs .

Advanced: How can computational methods predict pharmacological targets?

Answer:
Combine in silico tools with experimental validation:

  • Target prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., serotonin receptors) .
  • Docking simulations : Analyze binding poses in active sites (e.g., hydrophobic interactions with pyrrole methyl groups) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

Basic: What are the key considerations for ensuring compound stability during storage?

Answer:

  • Temperature control : Store at –20°C for long-term stability; avoid repeated freeze-thaw cycles .
  • Light protection : Use amber vials to prevent photodegradation.
  • Moisture avoidance : Include desiccants (silica gel) in storage containers .

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(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine
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(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.